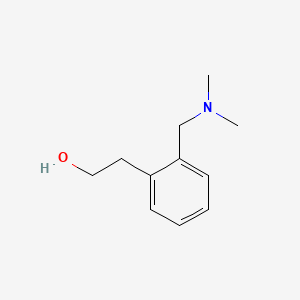
2-(2-((Dimethylamino)methyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((Dimethylamino)methyl)phenyl)ethanol is an organic compound with the molecular formula C11H17NO. It is a member of the class of ethanolamines, which are compounds containing both an amine and an alcohol functional group. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)phenyl)ethanol typically involves the reaction of dimethylamine with a suitable precursor, such as a benzyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of dimethylamine with 2-bromomethylphenyl ethanol in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(2-((Dimethylamino)methyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amines or alcohols.
科学研究应用
2-(2-((Dimethylamino)methyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-((Dimethylamino)methyl)phenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity.
相似化合物的比较
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(2-((Dimethylamino)methyl)phenyl)ethanol is unique due to its specific structure, which combines a dimethylamino group with a phenyl ring and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable in specific research and industrial contexts.
生物活性
2-(2-((Dimethylamino)methyl)phenyl)ethanol, often referred to as a derivative of 2-dimethylaminoethanol (DMAE), is a compound of significant interest in biochemical research due to its potential effects on neurotransmitter systems, particularly acetylcholine. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in various fields.
The compound shares structural similarities with DMAE, suggesting it may influence cholinergic pathways involved in acetylcholine synthesis. This similarity indicates that this compound could enhance acetylcholine production, potentially improving cognitive functions and muscle activity.
Biochemical Pathways
- Cholinergic Pathway : The compound may modulate the synthesis, storage, and release of acetylcholine.
- Cell Signaling : It interacts with cellular proteins and enzymes, affecting signaling pathways and gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of DMAE. It is likely to be absorbed efficiently, with a boiling point of 207°C and a density of 0.904 g/mL at 25°C indicating stability under standard laboratory conditions.
Cellular Interactions
Research indicates that this compound can influence various cellular processes:
- Cell Signaling : Alters signaling pathways and gene expression.
- Toxicity : At high doses, it exhibits cytotoxic effects such as respiratory irritation and skin damage.
Dosage Effects in Animal Models
Studies show that the biological effects vary significantly with dosage:
- Low Doses : Minimal toxicity; potential cognitive enhancement.
- High Doses : Adverse effects including irritation and cellular damage.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds. While specific data on this compound's antimicrobial activity is limited, related alkaloids have shown promising results against various bacterial strains:
- Gram-positive Bacteria : Moderate to good activity observed.
- Gram-negative Bacteria : Inhibition zones measured for various compounds indicate potential efficacy against pathogens like E. coli and S. aureus .
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cognitive Function Enhancement : A study demonstrated that DMAE derivatives improved memory retention in animal models, suggesting similar potential for this compound.
- Antimicrobial Research : In vitro studies indicated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against various strains .
属性
CAS 编号 |
14761-82-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-[2-[(dimethylamino)methyl]phenyl]ethanol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,7-9H2,1-2H3 |
InChI 键 |
GNXNEPUCWXANEW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















